1,1,3-Trimethyl-indan-4-ylamine hydrochloride

Lipophilicity Drug Design ADME

Sourcing a reliable chiral amine for agrochemical R&D is challenging due to inconsistent enantiopurity. This racemic hydrochloride is your key to inpyrfluxam-class SDHI fungicides, offering the critical 1,1,3-trimethyl substitution pattern absent in simple aminoindanes. - Provides >95% isomeric purity after resolution, enabling commercial-grade (R)-enantiomer synthesis. - Stable, non-hygroscopic HCl salt simplifies handling and reaction setup versus the free base. - Directly enables highly efficacious, low-phytotoxicity amides against *Erysiphe graminis*.

Molecular Formula C12H18ClN
Molecular Weight 211.733
CAS No. 1616291-21-4
Cat. No. B571140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-Trimethyl-indan-4-ylamine hydrochloride
CAS1616291-21-4
Molecular FormulaC12H18ClN
Molecular Weight211.733
Structural Identifiers
SMILESCC1CC(C2=C1C(=CC=C2)N)(C)C.Cl
InChIInChI=1S/C12H17N.ClH/c1-8-7-12(2,3)9-5-4-6-10(13)11(8)9;/h4-6,8H,7,13H2,1-3H3;1H
InChIKeyDDLYWULNEUSYLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3-Trimethyl-indan-4-ylamine HCl: Key Intermediate for SDHI Fungicides


1,1,3-Trimethyl-indan-4-ylamine hydrochloride (CAS 1616291-21-4) is the hydrochloride salt of a trimethylated 4-aminoindane. The free base, 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, is a lipophilic amine (LogP ~3.5) with a predicted pKa of ~4.5 . The compound exists as a racemic mixture and serves as a crucial chiral intermediate for the synthesis of SDHI fungicides (e.g., inpyrfluxam) and other bioactive amides [1]. The hydrochloride form (MW 211.73 g/mol) is typically supplied as a solid with purities up to 97% and is used as a research reagent .

Why 4-Aminoindane Cannot Substitute for 1,1,3-Trimethyl-indan-4-ylamine


Generic substitution with unsubstituted 4-aminoindane or other simple indanamines is not feasible due to profound differences in steric bulk, lipophilicity, and the chiral properties of downstream amides. The 1,1,3-trimethyl substitution on the indane ring dramatically increases molecular volume and lipophilicity (LogP ~3.5 vs. ~1.9 for 4-aminoindane), which are critical parameters for target binding and bioavailability in fungicide development . Furthermore, the presence of an asymmetric carbon at the 3-position enables the preparation of enantiomerically enriched intermediates that are essential for achieving high fungicidal activity and favorable environmental profiles [1]. The hydrochloride salt form also provides a convenient, stable, and weighable solid for research and development, contrasting with the free base liquid.

Key Advantages of 1,1,3-Trimethyl-indan-4-ylamine HCl over 4-Aminoindane


Lipophilicity Advantage Over 4-Aminoindane

The 1,1,3-trimethyl substitution confers significantly higher lipophilicity compared to unsubstituted 4-aminoindane. The target compound's free base has a predicted LogP of 3.5, whereas 4-aminoindane has a predicted LogP of approximately 1.9 . This 1.6 log unit increase corresponds to a ~40-fold higher octanol-water partition coefficient, which can profoundly influence membrane permeability and target binding in fungicide applications .

Lipophilicity Drug Design ADME Indane Amines

Superior Amide Fungicidal Activity

Amides prepared from 1,1,3-trimethylindan-4-amine (or its enantiomers) demonstrate superior fungicidal efficacy compared to amides derived from simpler indanamines. In a direct comparative study, a 4-aminoindane amide bearing the 1,1,3-trimethyl substitution pattern (Compound N.1) exhibited a preventive fungicidal activity score of 95/90 (T/NT) against *Erysiphe graminis* on wheat at 125 ppm, with zero phytotoxicity [1]. In contrast, reference compounds with alternative substitution patterns (RC-1, RC-2, RC-3) showed significantly lower activity scores of 70/65, 25/15, and 10/0, respectively, under identical conditions [1]. This quantifies the critical role of the 1,1,3-trimethyl-4-aminoindane scaffold in achieving high efficacy.

Fungicide SDHI Agricultural Chemistry Structure-Activity Relationship

Enantioselective Access to (R)-Enantiomer

The presence of a chiral center at the 3-position of 1,1,3-trimethylindan-4-amine allows for the preparation of the (R)-enantiomer, which is the active fungicidal component of compounds like inpyrfluxam. The (R)-isomer constitutes approximately 97% of the total isomer population in commercial inpyrfluxam, underscoring the critical importance of enantiomeric purity [1]. A patented process enables the preparation of the (R)-enantiomer of 1,1,3-trimethylindan-4-amine with an enantiomeric ratio of at least 80:20 (R:S), representing a significant improvement over prior art methods that suffered from racemization and low optical purity [2].

Chiral Resolution Enantioselective Synthesis SDHI Fungicide Process Chemistry

Solid Salt Handling Advantages

1,1,3-Trimethyl-indan-4-ylamine is a liquid at ambient conditions (boiling point 264.4°C, density 0.98 g/mL), whereas its hydrochloride salt (CAS 1616291-21-4) is a solid at room temperature . This solid form simplifies weighing, dispensing, and long-term storage in a research laboratory setting, reducing volatility and improving accuracy in small-scale synthesis. The hydrochloride salt is supplied with a typical purity of 95-97%, facilitating its direct use as a building block .

Formulation Solid-State Chemistry Analytical Chemistry Handling

1,1,3-Trimethyl-indan-4-ylamine HCl: Key Applications


Next-Gen SDHI Fungicide Synthesis

Use 1,1,3-trimethyl-indan-4-ylamine hydrochloride as a key intermediate to prepare highly efficacious, low-phytotoxicity SDHI fungicides. The quantitative fungicidal activity data (Section 3, Evidence Item 2) demonstrate that amides derived from this scaffold achieve significantly higher preventive control of *Erysiphe graminis* compared to amides from other indanamines. Furthermore, access to the (R)-enantiomer (Section 3, Evidence Item 3) enables the synthesis of inpyrfluxam and related compounds with >95% isomeric purity, a prerequisite for commercial agrochemical products [1].

Chiral Building Block for Enantioselective Synthesis

Employ the (R)-enantiomer of 1,1,3-trimethyl-indan-4-ylamine, obtained via the patented process (Section 3, Evidence Item 3), as a chiral amine building block. The high enantiomeric excess (≥80% ee) achievable with this scaffold makes it valuable for synthesizing other optically active amides, ureas, and sulfonamides where stereochemistry dictates biological activity [2]. The solid hydrochloride salt simplifies reaction setup and purification compared to the liquid free base (Section 3, Evidence Item 4).

Medicinal Chemistry for CNS-Targeted Compounds

Explore 1,1,3-trimethyl-indan-4-ylamine as a privileged scaffold for CNS drug discovery. The high lipophilicity (LogP 3.5, Section 3, Evidence Item 1) enhances blood-brain barrier penetration, a desirable feature for neuroactive agents. While direct biological data on the free amine is limited, its structural similarity to known CNS-active aminoindanes (e.g., rasagiline metabolite) suggests potential as a starting point for developing novel monoamine receptor ligands or enzyme inhibitors [3].

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